molecular formula C17H27NO4 B1241802 Benzenepropanoic acid, 2-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester CAS No. 396654-09-4

Benzenepropanoic acid, 2-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester

Cat. No.: B1241802
CAS No.: 396654-09-4
M. Wt: 309.4 g/mol
InChI Key: DMLSVZSUDBKLED-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Esprolol involves the reaction of a phenoxypropanolamine derivative with an appropriate beta-adrenergic blocking agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, Esprolol is produced through a series of chemical reactions that involve the use of high-purity reagents and solvents. The process includes steps such as esterification, hydrolysis, and purification to obtain the final product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Esprolol, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Esprolol has a wide range of applications in scientific research:

Properties

CAS No.

396654-09-4

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

InChI

InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3/t15-/m0/s1

InChI Key

DMLSVZSUDBKLED-HNNXBMFYSA-N

SMILES

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O

Isomeric SMILES

CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O

Synonyms

esprolol
esprolol hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.